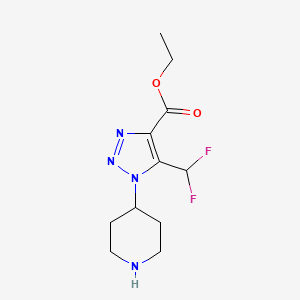
1-Chloro-3-methoxy-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methoxy-2,2-dimethylpropane is an organic compound with the molecular formula C6H13ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a dimethylpropane backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-methoxy-2,2-dimethylpropane typically involves the reaction of 3-methoxy-2,2-dimethylpropanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds via the formation of an intermediate chlorinated alcohol, which subsequently undergoes substitution to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as those employed in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-methoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding ethers or alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Major Products Formed
Nucleophilic Substitution: The major products are ethers or alcohols, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Aplicaciones Científicas De Investigación
1-Chloro-3-methoxy-2,2-dimethylpropane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development and testing of new drugs and therapeutic agents.
Material Science: It is employed in the study of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-methoxy-2,2-dimethylpropane involves its reactivity as a chlorinated ether. The chlorine atom and methoxy group make the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,2-dimethylpropane:
1-Chloro-3-methoxypropane: This compound has a similar functional group arrangement but a different carbon backbone.
Uniqueness
1-Chloro-3-methoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and a methoxy group on a dimethylpropane backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C6H13ClO |
|---|---|
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
1-chloro-3-methoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C6H13ClO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 |
Clave InChI |
AGGBNFRLRUBFEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13185369.png)
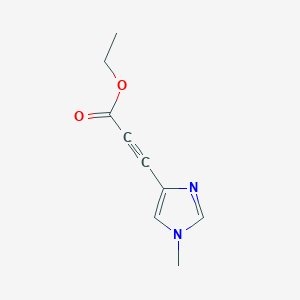
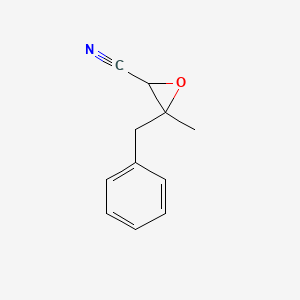
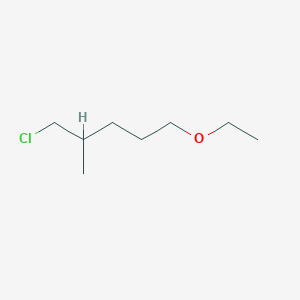

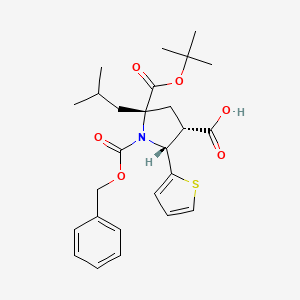
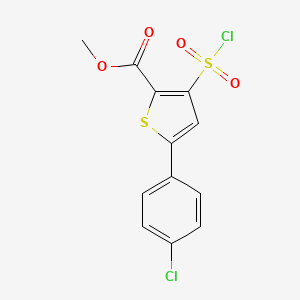

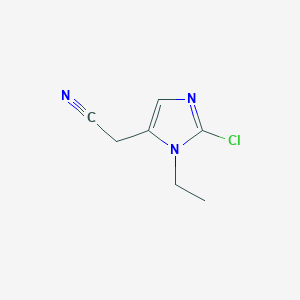
![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)
